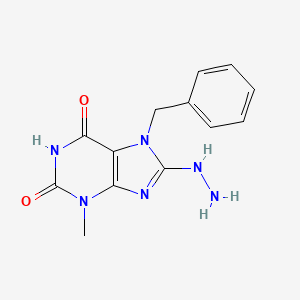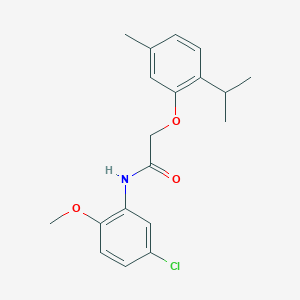![molecular formula C14H19NOS B5711099 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B5711099.png)
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfanyl group attached to a methylphenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methylthiophenol with an appropriate halogenated precursor.
Formation of the Final Compound: The final step involves the coupling of the pyrrolidine ring with the sulfanyl-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: The compound is believed to affect the release and reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Receptor Binding: It may bind to specific receptors in the brain, modulating their activity and leading to changes in neuronal signaling.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparaison Avec Des Composés Similaires
3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
4-Methylmethcathinone (Mephedrone): Both compounds have a similar core structure but differ in the presence of the sulfanyl group in this compound.
4-Fluoromethcathinone (Flephedrone): This compound has a fluorine atom instead of the sulfanyl group.
N-Methyl-2-aminoindane (NM-2AI): Although structurally different, it shares similar stimulant properties with this compound
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-12-4-6-13(7-5-12)17-11-8-14(16)15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDKTLIJLHJGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5711024.png)


![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

![4-[(2-BROMOPHENOXY)METHYL]-N'~1~-[(E)-1-(3-FURYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5711118.png)
